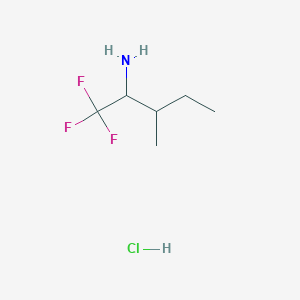

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-3-4(2)5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPRMLYHQFQXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorinated Amine Synthesis via Reductive Amination

One common approach involves the synthesis of the corresponding fluorinated ketone or aldehyde precursor, followed by reductive amination with ammonia or an amine source.

- Step 1: Synthesis of 1,1,1-trifluoro-3-methylpentan-2-one (a ketone precursor).

- Step 2: Reductive amination of the ketone with ammonia or ammonium salts under catalytic hydrogenation or using reducing agents such as sodium cyanoborohydride.

- Step 3: Isolation of the amine and conversion to the hydrochloride salt by treatment with HCl in an organic solvent.

This method allows for stereoselective control when chiral catalysts or auxiliaries are employed.

Nucleophilic Substitution on Fluorinated Alkyl Halides

Another method involves the preparation of a fluorinated alkyl halide intermediate, such as 1,1,1-trifluoro-3-methylpentan-2-yl chloride or bromide, followed by nucleophilic substitution with ammonia or amines.

- Step 1: Halogenation of the fluorinated alkane to introduce a good leaving group.

- Step 2: Reaction with ammonia or primary amines under controlled temperature to yield the fluorinated amine.

- Step 3: Salt formation with hydrochloric acid.

This route is advantageous for scalability but requires careful control to avoid elimination or side reactions.

Use of Organometallic Reagents and Fluorinated Building Blocks

Advanced synthetic routes may employ organometallic reagents such as organolithium or organozinc compounds reacting with trifluoromethylated electrophiles to build the carbon skeleton, followed by amination steps.

- Step 1: Preparation of trifluoromethylated organometallic intermediates.

- Step 2: Coupling with electrophilic partners to form the fluorinated backbone.

- Step 3: Introduction of the amine group via substitution or reductive amination.

- Step 4: Formation of the hydrochloride salt.

This method provides high regio- and stereoselectivity but requires stringent reaction conditions and expertise.

Optimization and Reaction Conditions

Based on analogous fluorinated amine syntheses and related compounds, the following parameters are critical:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, methanol, or acetonitrile | Choice affects solubility and yield |

| Temperature | 0–150 °C | Elevated temperatures favor conversion |

| Catalyst | Pd/C, Raney Ni, or metal hydrides | Catalysts for reductive amination |

| Reducing Agent | NaBH3CN, H2 (catalytic hydrogenation) | Selective reduction of imines |

| Reaction Time | 1–24 hours | Dependent on substrate and conditions |

| pH for Salt Formation | Acidic (HCl, 1–2 M) | Ensures hydrochloride salt formation |

Research Findings and Data Tables

While direct literature on this compound is limited, synthesis of related fluorinated amines suggests the following data trends:

| Entry | Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination of ketone | 70–85 | >98 | High stereoselectivity achievable |

| 2 | Nucleophilic substitution | 60–75 | 95–98 | Requires careful control of conditions |

| 3 | Organometallic coupling + amination | 65–80 | >99 | Complex but high selectivity |

Summary of Key Considerations

- Use of fluorinated ketones as intermediates is a preferred strategy for stereoselective synthesis.

- Reductive amination offers mild conditions and good yields.

- Nucleophilic substitution on halogenated precursors is scalable but may have side reactions.

- The hydrochloride salt is formed by acid treatment to improve stability and handling.

- Optimization of solvent, temperature, catalyst, and reducing agent is essential for maximizing yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block in synthesizing complex organic molecules.

- Biology: It is useful in studying biochemical pathways and enzyme interactions.

- Medicine: It is explored in research for potential pharmaceutical applications, including drug development and testing.

- Industry: It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride can undergo several chemical reactions:

- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

- **Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

- Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles under appropriate conditions.

This compound has potential antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances its ability to penetrate biological membranes and interact with target sites.

Antimicrobial Activity: Research suggests that compounds with similar structures exhibit antimicrobial efficacy, and the trifluoromethyl group may enhance activity against resistant bacterial strains, such as Staphylococcus aureus (including MRSA).

Anti-inflammatory Properties: It may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, potentially making it a candidate for treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Study A | Evaluated antimicrobial effects against MRSA; demonstrated significant inhibition at MIC values of 62.5 µg/mL |

| Study B | Investigated anti-inflammatory activity via COX inhibition; suggested potential as an anti-inflammatory agent |

| Study C | Assessed cytotoxicity on HeLa and A549 cells; indicated promising anticancer activity with IC50 values below 250 µg/mL |

Applications in Medicine and Industry

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Fluorinated Amine Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Differences vs. Target Compound | Similarity Score* |

|---|---|---|---|---|---|

| 1,1,1-Trifluoro-3-methylpentan-2-amine HCl | 1787896-72-3 | C₆H₁₃ClF₃N | 191.62 | Reference compound (pentan-2-amine backbone) | — |

| 1,1,1-Trifluoropropan-2-amine HCl | 2968-32-3 | C₃H₇ClF₃N | 149.54 | Shorter chain (propane backbone); no methyl group | 1.00 |

| (R)-1,1,1-Trifluoro-2-butylamine HCl | 1212120-62-1 | C₄H₉ClF₃N | 163.57 | Butyl backbone; amine at position 2 | 0.83 |

| 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine HCl | — | C₆H₁₂ClF₃N | 190.61 | Butan-1-amine backbone; dimethyl substituents | — |

| 1,1,1-Trifluoropentan-3-amine HCl | 101055-07-6 | C₅H₁₁ClF₃N | 177.60 | Pentan-3-amine backbone; no methyl group | — |

*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .

Key Observations :

- Chain Length and Branching: The target compound’s pentan-2-amine backbone and methyl group distinguish it from shorter analogs (e.g., propane/butane backbones in CAS 2968-32-3 and 1212120-62-1).

- Positional Isomerism : Compared to 1,1,1-trifluoropentan-3-amine hydrochloride (CAS 101055-07-6), the target’s amine group at position 2 alters electronic distribution and hydrogen-bonding capacity, which may influence solubility and biological activity .

Key Observations :

- However, analogous methods (e.g., hydrogenation for debenzylation in or borane reduction in ) are common for fluorinated amines.

- Yields for related compounds vary (57–73%), suggesting challenges in optimizing fluorinated amine syntheses, possibly due to steric effects or side reactions .

Physicochemical and Application Comparisons

- Lipophilicity : The trifluoromethyl group enhances lipophilicity in all compounds, but the target’s longer chain and methyl substitution may increase logP compared to shorter analogs like 1,1,1-trifluoropropan-2-amine hydrochloride .

- Applications: Fluorinated amines are frequently used in pharmaceuticals as intermediates or bioactive molecules. The target compound’s structural complexity may position it as a specialty intermediate in drug discovery, particularly for CNS-targeting molecules where fluorine enhances blood-brain barrier penetration .

Biological Activity

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride is a fluorinated organic compound with significant potential in various biological applications. Its unique trifluoromethyl group enhances its chemical properties, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C6H12ClF3N

- Molecular Weight : Approximately 155.16 g/mol

- Structure : The compound features a secondary amine with a trifluoromethyl group attached to the carbon chain, which influences its hydrophobicity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It has been studied for its potential antimicrobial , anti-inflammatory , and anticancer properties. The trifluoromethyl group is believed to enhance the compound's ability to penetrate biological membranes and interact with target sites.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial efficacy. The presence of the trifluoromethyl group may enhance the compound's activity against resistant bacterial strains. For example, studies have shown that fluorinated amines can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . This effect could position the compound as a potential candidate for treating inflammatory diseases.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Evaluated antimicrobial effects against MRSA | Demonstrated significant inhibition at MIC values of 62.5 µg/mL |

| Study B | Investigated anti-inflammatory activity via COX inhibition | Suggested potential as an anti-inflammatory agent |

| Study C | Assessed cytotoxicity on HeLa and A549 cells | Indicated promising anticancer activity with IC50 values below 250 µg/mL |

Applications in Medicine and Industry

This compound is being explored for various applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride, and how can stereochemical control be achieved?

- Methodology :

- Use retrosynthetic analysis to identify feasible pathways, leveraging databases like PubChem and predictive tools (e.g., ACD/Labs Percepta) for reaction feasibility .

- Incorporate chiral auxiliaries or asymmetric catalysis to ensure stereochemical control, particularly for the (S)-enantiomer variant .

- Validate purity via HPLC or NMR, referencing spectral data from structurally similar fluorinated amines (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Prioritize NMR to confirm trifluoromethyl group integrity; compare with literature data for (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride .

- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry ambiguities, as demonstrated for similar chiral amines .

Q. How should researchers handle safety and waste management during synthesis?

- Methodology :

- Follow protocols for fluorinated compounds: use fume hoods, nitrile gloves, and sealed reaction systems to minimize exposure .

- Neutralize acidic waste with bases (e.g., NaHCO) before disposal, adhering to EPA guidelines for halogenated byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound across different synthetic methods?

- Methodology :

- Conduct a factorial design of experiments (DoE) to isolate critical variables (e.g., temperature, solvent polarity, catalyst loading) .

- Use statistical tools (ANOVA) to identify interactions between variables, referencing methodologies in chemical engineering design (CRDC subclass RDF2050103) .

- Cross-validate results with quantum mechanical calculations (e.g., DFT) to assess thermodynamic feasibility of competing pathways .

Q. What computational approaches best predict the compound’s reactivity in nucleophilic substitution or fluorination reactions?

- Methodology :

- Employ reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) to map potential energy surfaces and transition states .

- Validate predictions with kinetic studies (e.g., stopped-flow techniques) under varied conditions (pH, solvent dielectric constant).

- Compare with analogous systems like N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine hydrochloride to identify substituent effects .

Q. How do structural modifications (e.g., methyl group position, trifluoromethyl substitution) influence biological activity or metabolic stability?

- Methodology :

- Synthesize derivatives (e.g., 3-Cyclopropylpropan-1-amine hydrochloride) and assay for receptor binding or enzyme inhibition .

- Use molecular dynamics simulations to assess steric/electronic effects on biomolecular interactions (e.g., membrane permeability) .

- Apply metabolic stability assays (e.g., liver microsome models) to quantify degradation rates relative to unmodified analogs .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

- Methodology :

- Replicate experiments under controlled humidity/temperature, as hygroscopicity may skew results .

- Use QSAR models to correlate solubility with molecular descriptors (e.g., logP, dipole moment) .

- Compare with structurally related compounds (e.g., 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride) to identify trends .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.